molecular formula C8H16ClNO2 B2624025 Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride CAS No. 2230807-49-3

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2624025
CAS No.: 2230807-49-3
M. Wt: 193.67 g/mol
InChI Key: KJAYUVDCMWUIAD-ZJLYAJKPSA-N
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Description

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . It is a metabolite of ketamine, a well-known N-methyl-D-aspartate receptor (NMDAR) antagonist . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride are primarily observed in its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin, mechanisms that are still being elucidated .

Molecular Mechanism

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its molecular mechanism of action is complex and involves modulation of glutamatergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride vary with different dosages in animal models. Studies have shown that it can induce antidepressant-like behavioral and cellular responses in mice .

Metabolic Pathways

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride involves the reaction of 6-methylpiperidin-2-one with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the target compound.", "Starting Materials": [ "6-methylpiperidin-2-one", "methyl chloroformate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-methylpiperidin-2-one is reacted with methyl chloroformate in the presence of a base to form the corresponding methyl ester.", "Step 2: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate." ] }

CAS No.

2230807-49-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2R,6R)-6-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

KJAYUVDCMWUIAD-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C(=O)OC.Cl

SMILES

CC1CCCC(N1)C(=O)OC.Cl

Canonical SMILES

CC1CCCC(N1)C(=O)OC.Cl

solubility

not available

Origin of Product

United States

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